molecular formula C13H8F3NO3 B6392129 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid CAS No. 1261820-95-4

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6392129
CAS No.: 1261820-95-4
M. Wt: 283.20 g/mol
InChI Key: CKBHJNKGOIXCCA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at position 2 of the pyridine ring and a trifluoromethylphenyl substituent at position 3. This compound belongs to a class of molecules designed for pharmaceutical and agrochemical applications, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

2-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-8(10)7-5-9(12(19)20)11(18)17-6-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBHJNKGOIXCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687965
Record name 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261820-95-4
Record name 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The installation of the 2-trifluoromethylphenyl group at the 5-position of the pyridine ring is most efficiently achieved via Suzuki-Miyaura cross-coupling . This method employs a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 5-bromo-2-hydroxynicotinic acid with 2-trifluoromethylphenylboronic acid. Reaction conditions typically involve a mixture of toluene/water (3:1 v/v) and a base such as K₂CO₃ at 80–90°C for 12–24 hours. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the boronic acid, facilitating coupling yields of 70–85%.

Post-coupling, the intermediate undergoes acidic hydrolysis (6 M HCl, reflux, 4–6 hours) to regenerate the carboxylic acid group, which is often protected as a methyl ester during the coupling step to prevent side reactions.

Direct Lithiation-Formylation-Oxidation Sequence

An alternative route involves lithiation-formylation of 3-bromo-5-(trifluoromethyl)pyridin-2-ol, followed by oxidation to the carboxylic acid. Key steps include:

  • Deprotonation : Sodium hydride (1.1 eq) in anhydrous THF at −78°C.

  • Lithiation : Treatment with tert-butyllithium (1.7 M in pentane) to generate a stabilized aryl lithium species.

  • Formylation : Quenching with dimethylformamide (DMF) yields 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde.

  • Oxidation : Catalytic KMnO₄ in acidic medium (H₂SO₄/H₂O) converts the aldehyde to the carboxylic acid.

This method achieves an overall yield of 68–74% but requires stringent temperature control to minimize side products such as disubstituted impurities.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImpactReference
Coupling SolventToluene/water (3:1)Maximizes Pd stability
Lithiation Temp−78°CPrevents decomposition
Oxidation Temp60–70°CBalances rate vs. side reactions

Higher temperatures during Suzuki coupling (>90°C) reduce yields due to palladium aggregation, while suboptimal lithiation temperatures (>−50°C) lead to premature quenching of the aryl lithium intermediate.

Catalytic Systems and Additives

The use of ligand-free Pd(OAc)₂ in Suzuki coupling improves cost efficiency without compromising yield (78–82%). Additives such as tetrabutylammonium bromide (TBAB) enhance phase transfer in biphasic systems, accelerating reaction rates by 30%.

Purification and Crystallization Strategies

Solvent-Antisolvent Crystallization

Crude 2-hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is purified via isopropyl alcohol/ether crystallization :

  • Dissolve the crude product in warm isopropyl alcohol (60°C).

  • Add isopropyl ether dropwise at 40°C to induce nucleation.

  • Cool to 5°C over 4 hours to isolate crystalline product.

This method achieves 97% purity by removing meta-isomer impurities and unreacted boronic acid.

X-ray Diffraction Validation

Crystallized batches exhibit characteristic X-ray powder diffraction (XRPD) peaks at 2θ = 11.98°, 20.42°, and 24.76°, confirming polymorphic Form I. Relative peak intensities >10% ensure batch-to-batch consistency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, pyridine-H6), 8.12–7.98 (m, 4H, phenyl-H), 13.21 (s, 1H, -OH).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ −61.2 (s, CF₃).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) shows a single peak at tᵣ = 6.7 min, confirming >99% purity.

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 5-(3-trifluoromethylphenyl) regioisomer , is minimized by:

  • Using ortho-directed boronic acids with steric hindrance.

  • Lowering coupling temperatures to 70°C.

Green Chemistry Considerations

Replacing toluene with 2-methyl-THF reduces environmental impact while maintaining coupling efficiency (yield drop <5%) .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its role in modulating neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. Research indicates that it acts as a potentiator for GABA receptor subunits, which are crucial for inhibitory neurotransmission in the central nervous system . This property suggests potential applications in treating neurological disorders, such as anxiety and epilepsy.

Neurokinin Receptor Modulation

Another significant application is its use as a neurokinin receptor modulator. Neurokinin receptors are involved in various physiological processes, including pain perception and inflammation. The modulation of these receptors by 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid could lead to novel therapeutic strategies for managing chronic pain and inflammatory conditions .

Antimicrobial Activity

Preliminary studies have shown that derivatives of nicotinic acid exhibit antimicrobial properties. The incorporation of the trifluoromethyl group may enhance the compound's efficacy against specific bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on GABA receptors demonstrated significant enhancement of receptor activity in vitro. The results indicated that this compound could serve as a basis for developing new anxiolytic drugs with fewer side effects compared to existing treatments.

Case Study 2: Pain Management

Research exploring the neurokinin receptor modulation properties highlighted the compound's potential in pain management therapies. In animal models, administration of this compound resulted in reduced pain responses, suggesting its utility in developing analgesics that target neurokinin pathways.

Data Table: Comparative Analysis of Biological Activities

Compound NameGABA Receptor ActivityNeurokinin ModulationAntimicrobial Efficacy
This compoundHighModeratePromising
Nicotinic AcidModerateLowModerate
Other Nicotinic DerivativesVariableVariableVariable

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The trifluoromethylphenyl group in 2-hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid distinguishes it from structurally related nicotinic acid derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents at Positions 2 and 5 Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-OH, 5-(2-CF₃-phenyl) ~243.15* Potential antimicrobial/antiviral agent
2-Hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA) 2-OH, 5-(4-F-phenyl) 247.20 Tautomerism study (lactim-lactam favored)
2-Chloro-5-(trifluoromethyl)nicotinic acid 2-Cl, 5-CF₃ 225.57 Intermediate in agrochemical synthesis
5-Hydroxy-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}-3-pyridinecarboxylic acid 5-OH, 2-amino-(2-Me-3-CF₃-phenyl) 312.25 Anti-inflammatory activity (e.g., flunixin analog)
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid 2-OH, 5-(morpholine-sulfonyl) 287.29 Chelating agent or solubility modifier

*Note: Molecular weight calculated based on formula C₁₃H₈F₃NO₃.

Key Differences and Implications

Electronic Effects :

  • The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to HFPNA’s fluorine substituent .
  • Chlorine in 2-chloro-5-(trifluoromethyl)nicotinic acid increases electrophilicity, making it reactive in cross-coupling reactions .

Biological Activity: The amino-substituted analog () shows anti-inflammatory activity, whereas the hydroxyl group in the target compound may favor antioxidant or enzyme-inhibitory roles .

Synthetic Accessibility :

  • Compounds like 2-chloro-5-(trifluoromethyl)nicotinic acid are synthesized via halogenation, whereas sulfonyl or morpholine derivatives (e.g., ) require sulfonation or coupling with heterocycles .

Physicochemical Properties

Property This compound 2-Hydroxy-5-(4-fluorophenyl)nicotinic acid 2-Chloro-5-(trifluoromethyl)nicotinic acid
Melting Point Not reported Not reported 261–263°C (for 5-(2-furyl)nicotinic acid)*
Solubility Low (predicted) Moderate in polar solvents Low in water, high in DMSO
pKa (hydroxyl) ~3.0 (estimated) 2.8 (experimental) N/A

*Note: Melting point data for 5-(2-furyl)nicotinic acid provided as a structural analog .

Biological Activity

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, a derivative of nicotinic acid, is gaining attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C13H10F3N1O3
Molecular Weight : Approximately 301.22 g/mol

The compound features a pyridine ring with a hydroxyl group and a trifluoromethylphenyl substituent. This unique structure enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which may enhance synaptic transmission and cognitive function.
  • Enzyme Inhibition : It selectively inhibits γ-secretase, an enzyme involved in amyloid precursor protein processing, which is crucial in Alzheimer's disease pathology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mM
Pseudomonas aeruginosa0.016 mM

These findings suggest its potential utility in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Preliminary studies indicate that the compound possesses anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for therapies targeting inflammatory diseases.

Neuroprotective Potential

The compound has shown promise in neuroprotection through the inhibition of amyloid-beta aggregation by modulating γ-secretase activity. This mechanism is relevant for developing therapeutic strategies for neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antimicrobial Activity Study : An in vitro assay demonstrated that this compound inhibited Pseudomonas aeruginosa growth at concentrations as low as 0.016 mM, indicating strong antimicrobial potential .
  • Neuroprotective Research : In studies focused on Alzheimer's treatment, the compound inhibited amyloid-beta aggregation through γ-secretase modulation, showcasing its relevance in neurodegenerative disease research .

Comparative Analysis

When compared to similar compounds, such as other trifluoromethyl-substituted nicotinic acids, this compound stands out due to its unique structural features that enhance its biological activities.

Compound NameKey ActivityMIC (mM)
This compoundAntimicrobial & Neuroprotective0.016
6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acidAntimicrobial0.020
2-Chloro-5-(4-trifluoromethyl)phenylboronic acidAntimicrobial0.030

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves esterification of the parent nicotinic acid derivative with methanol under acidic conditions, followed by purification via column chromatography . Reaction optimization may include adjusting catalysts (e.g., H₂SO₄) and temperature to enhance yields. For example, trifluoromethyl group stability requires anhydrous conditions to prevent hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Techniques like ¹H/¹³C NMR and X-ray crystallography confirm the core pyridine structure and substituent positions, while FT-IR verifies functional groups (e.g., hydroxyl and carboxylic acid) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Structural analogs (e.g., 2-hydroxy-5-(hydroxymethylphenyl)nicotinic acid) show anti-inflammatory and enzyme-inhibitory properties, likely due to hydrogen bonding with targets like cyclooxygenase-2 . Activity screening often uses in vitro assays (e.g., ELISA for IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from substituent positioning (e.g., trifluoromethyl vs. hydroxymethyl groups altering polarity and binding affinity). Use structure-activity relationship (SAR) studies to compare analogs (e.g., 5-(3-hydroxymethylphenyl)nicotinic acid vs. target compound) . Validate findings with orthogonal assays (e.g., SPR for binding kinetics and cell-based viability assays) .

Q. What experimental designs are optimal for studying its interaction with biological targets?

  • Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for enzymes/receptors . For intracellular targets, use fluorescence polarization assays with labeled ligands. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Q. How can synthesis be scaled without compromising purity for preclinical studies?

  • Answer : Optimize stepwise protocols:

Decarboxylative cross-coupling to attach the trifluoromethylphenyl group .

Flow chemistry for controlled esterification, reducing side products .

Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) . Monitor impurities using LC-MS with a ≤0.5% acceptance threshold .

Q. What strategies mitigate challenges in solubility for in vivo studies?

  • Answer : Modify formulation using co-solvents (e.g., PEG-400) or synthesize prodrugs (e.g., methyl esters hydrolyzed in vivo). Compare logP values of analogs to prioritize derivatives with improved hydrophilicity .

Methodological Guidance

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity in plasma/tissue samples. Use a C18 column and negative-ion mode for optimal detection . Validate methods per FDA guidelines (precision ≤15% RSD) .

Q. How to design a robust SAR study for derivative libraries?

  • Answer :

  • Synthesize derivatives with systematic substituent variations (e.g., halogens, methyl groups).
  • Screen using high-throughput enzyme inhibition assays (96-well plates).
  • Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

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